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Introduction and Principle

The Cetyltrimethylammonium Bromide (CTAB) method is a highly efficient and widely
adopted technique for the isolation of genomic DNA, particularly from challenging sample types
such as plants, fungi, and certain bacteria.[1][2][3] Its robustness lies in its ability to effectively
lyse cells and separate DNA from contaminants that can inhibit downstream molecular
applications like PCR, sequencing, and cloning.[4][5] Plant tissues, for instance, are rich in
polysaccharides and polyphenols, which can co-precipitate with DNA and interfere with
enzymatic reactions.[6]

The principle of the CTAB method hinges on the chemical properties of the cationic detergent,
CTAB. In a high-salt buffer, CTAB precipitates polysaccharides and denatured proteins, while
nucleic acids remain in solution.[5] Subsequent purification steps involving organic solvents like
chloroform and isoamyl alcohol remove proteins and other lipophilic molecules. The DNA is
then precipitated from the aqueous phase using isopropanol or ethanol.[7]

Core Applications

The CTAB method is versatile and has been adapted for DNA extraction from a wide array of
organisms:
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e Plants: This is the most common application of the CTAB method. It is highly effective for
extracting DNA from various plant parts, including leaves, seeds, roots, and even wood,
across a vast range of species.[2][4]

e Fungi: The CTAB protocol is also utilized for isolating genomic DNA from fungal mycelia and
spores, which can be rich in polysaccharides.[8][9]

» Bacteria: Modified CTAB protocols have been successfully employed for DNA extraction from
both Gram-positive and Gram-negative bacteria.[3][10]

o Other Organisms: The method has been adapted for use with other organisms, such as
algae and insects.[3]

Quantitative Data Summary

The efficiency of DNA extraction using the CTAB method can vary depending on the sample
type, the specific protocol modifications, and the inclusion of additional reagents. The following
tables summarize quantitative data from various studies, providing an overview of expected
DNA yield and purity.

Table 1: DNA Yield and Purity from Various Plant Species using CTAB-based Methods
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DNA Yield
Plant . A260/A280 A260/A230
. Tissue Type (pgl/g of . . Reference
Species . Ratio Ratio
tissue)
Tinospora Meristematic N .
o ) 833 Not Specified  Not Specified  [4]
cordifolia region
Tinospora - o
o Nodal Stem 603.37 Not Specified  Not Specified  [4]
cordifolia
Tridax N N
Leaves 179 Not Specified  Not Specified  [4]
procumbens
Aloe »
] Nodal Stems 179 1.93 Not Specified  [4]
barbadensis
Cicer
arietinum Leaves 450 1.70-1.80 Not Specified  [11]
(Chickpea)
Arachis
hypogaea Leaves 600 1.70-1.80 Not Specified  [11]
(Groundnut)
Pennisetum
glaucum Leaves 350 1.65-1.80 Not Specified  [11]
(Pearl millet)
Sorghum
bicolor Leaves 250 1.65-1.80 Not Specified  [11]
(Sorghum)
Ferns
_ >10 pg from
(various Fresh Leaves ) >1.8 >1.8 [12]
_ 2g tissue
species)

Table 2: Comparison of a Modified CTAB Protocol with a Commercial Kit for Medicinal Plants
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DNA Concentration

Plant Species Extraction Method A260/A280 Ratio
(nglpl)

Cassia fistula Modified CTAB 110950 1.63
Commercial Kit 110.5 1.89
Saccharum

o Modified CTAB 98650 1.67
officinarum
Commercial Kit 105.5 1.85
Albizia lebbeck Modified CTAB 85300 1.59
Commercial Kit 98.7 1.81
Cymbopogon citratus Modified CTAB 75600 1.55
Commercial Kit 89.9 1.83

Data adapted from a study comparing a modified CTAB method with a commercial DNA
extraction kit.[13][14]

Visualizations
Logical Relationship of CTAB DNA Extraction
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Caption: Mechanism of CTAB-mediated DNA extraction.
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Experimental Workflow for CTAB DNA Extraction

Start: Samp

le Collection

1. Tissue Homogenization
(e.g., Liquid Nitrogen)

\

4

2. Cell Lysis
(CTAB Buffer, Heat Incubation)

\

4

3. Chloroform:lsoamyl Alcohol Extraction
(Protein & Polysaccharide Removal)

l

4. Centrifugation
(Phase Separation)

ollect Supernatant

G. Transfer Aqueous Phase)

6. DNA Precipitation
(Isopropanol/Ethanol)

7. Centrifugation
(Pellet DNA)

iscard Supernatant

8. Wash Pellet
(70% Ethanol)

Y

9. Air Dry Pellet

10. Resuspend DNA
(TE Buffer or Water)

End: Purified DNA

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/13

Tech Support


https://www.benchchem.com/product/b3050748?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Standard experimental workflow for CTAB DNA extraction.

Experimental Protocols
Standard CTAB Protocol for Plant Tissues

This protocol is a general guideline and may require optimization for specific plant species.

Materials and Reagents:

Fresh or frozen plant tissue
e Liquid nitrogen
e Mortar and pestle

o CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCI pH 8.0, 20 mM EDTApH 8.0, 1.4 M
NaCl)

o 2-Mercaptoethanol or 3-mercaptoethanol (add to CTAB buffer to 0.2% (v/v) just before use)
o Chloroform:lsoamyl alcohol (24:1 v/v)
* |Isopropanol (ice-cold)
e 70% Ethanol (ice-cold)
e TE buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water
e RNase A (10 mg/ml)
Procedure:
e Tissue Homogenization:
o Weigh approximately 100-200 mg of fresh or frozen plant tissue.

o Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar
and pestle.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3050748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Cell Lysis:
o Transfer the powdered tissue to a 2 mL microcentrifuge tube.
o Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with 2-mercaptoethanol).

o Vortex thoroughly to mix and incubate at 65°C for 30-60 minutes with occasional gentle
swirling.

o Purification:

[e]

Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).

o

Mix by inverting the tube for 5-10 minutes to form an emulsion.

[¢]

Centrifuge at 12,000 x g for 15 minutes at 4°C.

[¢]

Carefully transfer the upper aqueous phase to a new tube, avoiding the white interface.

» DNA Precipitation:

o

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

[¢]

Mix gently by inversion until a DNA precipitate is visible.

[¢]

Incubate at -20°C for at least 30 minutes.

[e]

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

e Washing:

o Carefully discard the supernatant.

o Wash the pellet with 1 mL of ice-cold 70% ethanol.

o Centrifuge at 12,000 x g for 5 minutes at 4°C.

o Repeat the wash step if the pellet appears discolored.
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e Drying and Resuspension:
o Carefully pour off the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry.
o Resuspend the DNA in 50-100 uL of TE buffer or nuclease-free water.

o Add RNase A to a final concentration of 10 pg/mL and incubate at 37°C for 30 minutes to
remove RNA contamination.

High-Throughput CTAB Protocol (96-well format)

This protocol is adapted for processing a large number of samples simultaneously.[10][11][15]

Materials and Reagents:

Same as the standard protocol, but with reagents scaled for a 96-well plate format.

96-well deep-well plates

Plate centrifuge

Multi-channel pipettes
Procedure:
e Sample Preparation:

o Place 20-50 mg of ground tissue into each well of a 96-well deep-well plate.
e Cell Lysis:

o Add 500 pL of pre-warmed CTAB Extraction Buffer to each well.

o Seal the plate and incubate at 65°C for 60 minutes with shaking.
 Purification:

o Add 500 pL of chloroform:isoamyl alcohol to each well.
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o Seal and mix by inverting the plate or using a plate shaker.
o Centrifuge the plate at 4,000 x g for 20 minutes.

o Using a multi-channel pipette, carefully transfer 300 uL of the upper aqueous phase to a
new 96-well plate.

o DNA Precipitation and Washing:

o

Add 210 pL of ice-cold isopropanol to each well and mix.

[¢]

Incubate at -20°C for 30 minutes.

o

Centrifuge at 4,000 x g for 15 minutes to pellet the DNA.

[e]

Discard the supernatant and wash the pellets with 500 pL of 70% ethanol.

(¢]

Centrifuge at 4,000 x g for 10 minutes.
e Drying and Resuspension:
o Discard the ethanol and air-dry the pellets.

o Resuspend the DNA in 50-100 pL of TE buffer or water per well.

Troubleshooting Common Issues
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Issue Potential Cause(s) Recommended Solution(s)
) - Ensure tissue is ground to a
- Incomplete cell lysis.[16] - _ o
o ) o fine powder.[16] - Optimize
_ Insufficient tissue grinding. - ) o
Low DNA Yield incubation time and

Loss of DNA pellet during

washing steps.

temperature. - Be careful when

decanting supernatants.[16]

Low A260/280 Ratio (<1.8)

- Protein contamination.[17]

- Repeat the
chloroform:isoamyl alcohol
extraction step. - Ensure the
aqueous phase is carefully
transferred without disturbing

the interface.

Low A260/230 Ratio (<1.8)

- Polysaccharide or polyphenol
contamination.[17] -
Guanidinium salt
contamination (if used in a

modified protocol).

- Add polyvinylpyrrolidone
(PVP) to the CTAB buffer.[16] -
Perform an additional wash
with 70% ethanol.

Viscous Lysate

- High concentration of

polysaccharides.[18]

- Increase the volume of CTAB
buffer. - Add a higher
concentration of NaCl to the
buffer.

DNA is Difficult to Resuspend

- Over-drying of the DNA
pellet.[16]

- Avoid complete drying of the
pellet. - Warm the TE buffer to
55-65°C before adding to the
pellet and incubate for a longer
duration.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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